1-(4-Hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core fused with a pyridine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be achieved through a multicomponent reaction process. One efficient method involves the use of chromeno[2,3-c]pyrrole-3,9-diones and hydrazine hydrate in dioxane. This reaction is operationally simple and can be carried out under mild conditions, allowing for the isolation of the product by crystallization without the need for chromatography .
Chemical Reactions Analysis
1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Due to its biological activity, it may have potential therapeutic applications, particularly in the treatment of diseases where chromeno[2,3-c]pyrrole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as antioxidants or UV absorbers.
Mechanism of Action
The mechanism of action of 1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(4-HYDROXYPHENYL)-7-METHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno[2,3-c]pyrrole derivatives and pyridine-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds have a similar core structure but may have different substituents, leading to variations in their properties.
4-Methyl-2(1H)-pyridinone: This compound shares the pyridine ring but lacks the chromeno[2,3-c]pyrrole core, resulting in different chemical and biological characteristics.
Properties
Molecular Formula |
C24H18N2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O4/c1-13-6-11-18-17(12-13)22(28)20-21(15-7-9-16(27)10-8-15)26(24(29)23(20)30-18)19-5-3-4-14(2)25-19/h3-12,21,27H,1-2H3 |
InChI Key |
YGKJIBLNCCEUCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC(=N4)C)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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